molecular formula C4H4Br2N2 B1439414 4-Bromopyrimidine hydrobromide CAS No. 1187931-22-1

4-Bromopyrimidine hydrobromide

Cat. No.: B1439414
CAS No.: 1187931-22-1
M. Wt: 239.9 g/mol
InChI Key: UFFBOGDIZFQAIG-UHFFFAOYSA-N
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Description

4-Bromopyrimidine hydrobromide is an organic compound with the molecular formula C4H4Br2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Scientific Research Applications

4-Bromopyrimidine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Safety and Hazards

4-Bromopyrimidine hydrobromide is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory tract irritation) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

4-Bromopyrimidine hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleic acids, influencing their structure and function. The compound can form hydrogen bonds with nucleotides, affecting the stability and replication of DNA. Additionally, this compound can inhibit certain enzymes involved in nucleotide metabolism, thereby altering cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling pathways. This modulation can result in altered gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, altering their activity. The compound can act as an enzyme inhibitor, preventing the normal function of enzymes involved in critical biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in nucleotide metabolism. The compound can affect the levels of metabolites and influence metabolic fluxes within the cell. For example, it can inhibit enzymes involved in the synthesis and degradation of nucleotides, leading to changes in the overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can vary, depending on factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may accumulate in the nucleus, where it can interact with nucleic acids and regulatory proteins. The subcellular localization of this compound can significantly impact its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromopyrimidine hydrobromide can be synthesized through several methods. One common method involves the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature and bromine concentration, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyrimidine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-bromopyrimidine hydrobromide involves its ability to act as a halogenated pyrimidine derivative. It can interact with various molecular targets, including enzymes and receptors, through halogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Bromopyrimidine hydrobromide is unique due to its specific reactivity profile, which makes it particularly useful in certain types of chemical syntheses and biological applications. Its bromine atom provides a balance of reactivity and stability, making it a versatile intermediate in various chemical processes .

Properties

IUPAC Name

4-bromopyrimidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2.BrH/c5-4-1-2-6-3-7-4;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFBOGDIZFQAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-22-1
Record name Pyrimidine, 4-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromopyrimidine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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